An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)propanoate
An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Methyl 3-(2-methoxyphenyl)propanoate is a substituted aromatic ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its structural motif, featuring a methoxy-substituted phenyl ring and a propanoate ester, makes it a compound of interest for medicinal chemists exploring structure-activity relationships in various therapeutic areas. This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-(2-methoxyphenyl)propanoate, alongside practical insights into its handling, analysis, and potential applications.
Chemical Identity and Structure
Methyl 3-(2-methoxyphenyl)propanoate, also known as methyl 2-methoxy-benzenepropanoate, is characterized by the following identifiers:
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IUPAC Name: methyl 3-(2-methoxyphenyl)propanoate[1]
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Molecular Formula: C₁₁H₁₄O₃[1]
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Molecular Weight: 194.23 g/mol [1]
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CAS Number: 55001-09-7[1]
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Canonical SMILES: COC1=CC=CC=C1CCC(=O)OC[1]
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InChIKey: BJDNTBIPIZYXPN-UHFFFAOYSA-N[1]
The molecular structure consists of a methyl propanoate chain attached at the third carbon to a benzene ring, which is substituted with a methoxy group at the ortho position.
Molecular Structure Visualization:
Caption: 2D structure of Methyl 3-(2-methoxyphenyl)propanoate.
Physicochemical Properties
A comprehensive search of publicly available databases did not yield experimentally determined physical properties such as boiling point, melting point, density, or refractive index for Methyl 3-(2-methoxyphenyl)propanoate. The data presented in Table 1 are computational predictions sourced from PubChem.[1] It is imperative for researchers to experimentally verify these properties for any practical application.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| XLogP3-AA | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 194.094294 g/mol | PubChem[1] |
| Monoisotopic Mass | 194.094294 g/mol | PubChem[1] |
| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 179 | PubChem[1] |
Note: These properties are computationally predicted and should be used as estimates pending experimental verification.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of Methyl 3-(2-methoxyphenyl)propanoate.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound, indicating key fragmentation patterns that can be used for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the aromatic C-O stretch of the methoxy group.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 3-(2-methoxyphenyl)propanoate is classified as causing serious eye irritation (H319).[1]
Precautionary Statements:
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P264: Wash hands thoroughly after handling.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P337+P313: If eye irritation persists: Get medical advice/attention.
Researchers and laboratory personnel must consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, in a well-ventilated area or fume hood.
Synthesis and Purification
A plausible synthetic route to Methyl 3-(2-methoxyphenyl)propanoate involves the esterification of 3-(2-methoxyphenyl)propionic acid. A general procedure, adapted from the synthesis of a related compound, is as follows:
Diagram of Synthetic Pathway:
Caption: General synthetic scheme for Methyl 3-(2-methoxyphenyl)propanoate.
Experimental Protocol: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-methoxyphenyl)propionic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure Methyl 3-(2-methoxyphenyl)propanoate.
Causality: The use of excess methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Analytical Characterization
Diagram of Analytical Workflow:
Caption: Workflow for the analysis of Methyl 3-(2-methoxyphenyl)propanoate.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the analysis of Methyl 3-(2-methoxyphenyl)propanoate. Instrument parameters should be optimized for the specific equipment used.
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Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
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GC Column: Utilize a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), which is suitable for separating a wide range of organic compounds.
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GC Conditions:
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Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
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Final hold: Hold at 280 °C for 5 minutes.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. Compare the obtained mass spectrum with library data or theoretical fragmentation patterns to confirm the identity of Methyl 3-(2-methoxyphenyl)propanoate.
Self-Validation: The protocol's integrity is maintained by running a solvent blank to ensure no background contamination and by analyzing a known standard, if available, to confirm retention time and fragmentation.
Potential Applications in Research and Drug Discovery
While specific applications for Methyl 3-(2-methoxyphenyl)propanoate are not extensively documented, its structural class, methoxyphenyl propanoates, are recognized as valuable scaffolds in medicinal chemistry. These compounds can serve as intermediates in the synthesis of more complex molecules with potential biological activity. The methoxy group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and solubility, and can also be a key interacting moiety with biological targets.
Conclusion
References
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PubChem. (n.d.). Methyl 3-(2-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
